2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 898436-94-7
VCID: VC6920271
InChI: InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(18-6-4-5-13-28(18)23)25(30)27-17-11-12-19(31-2)20(14-17)32-3/h4-14H,26H2,1-3H3,(H,27,30)
SMILES: CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)N
Molecular Formula: C25H23N3O4
Molecular Weight: 429.476

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

CAS No.: 898436-94-7

VCID: VC6920271

Molecular Formula: C25H23N3O4

Molecular Weight: 429.476

* For research use only. Not for human or veterinary use.

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide - 898436-94-7

Description

The compound 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic molecule belonging to the indolizine class, which is known for its diverse biological activities. Indolizines are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their potential roles in drug development.

Synthesis and Chemical Reactions

The synthesis of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide likely involves multi-step organic reactions. Although detailed synthetic pathways are not specified, similar indolizine derivatives are often synthesized using methods that require controlled conditions and purification steps like recrystallization or chromatography.

Potential Chemical Reactions

Understanding the reactivity of this compound involves knowledge of organic chemistry principles, including reaction kinetics and thermodynamics. Various chemical reactions can lead to different derivatives with potentially varied biological activities.

Biological Activities and Potential Applications

Indolizine derivatives, including 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, may exhibit anti-cancer properties or act as inhibitors for specific enzymes involved in disease pathways. Further studies are necessary to elucidate the exact mechanisms at play.

Research Findings

Compound ClassPotential Biological ActivityResearch Status
Indolizine DerivativesAnti-cancer, enzyme inhibitionPreliminary studies

Molecular Comparison

CompoundMolecular FormulaMolecular Weight
2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamideC25H23N3O4Not specified
2-amino-N-(3,4-dimethylphenyl)-4-methylbenzamideC16H18N2O254.33 g/mol
CAS No. 898436-94-7
Product Name 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Molecular Formula C25H23N3O4
Molecular Weight 429.476
IUPAC Name 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Standard InChI InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(18-6-4-5-13-28(18)23)25(30)27-17-11-12-19(31-2)20(14-17)32-3/h4-14H,26H2,1-3H3,(H,27,30)
Standard InChIKey ALUUGUOOUKXMFR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)N
Solubility not available
PubChem Compound 16012780
Last Modified Aug 18 2023

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